GLY-LYS-HIS is a tripeptide composed of the amino acids glycine, lysine, and histidine. It is a basic peptide due to the presence of lysine and histidine. While this specific tripeptide's natural source and classification are not explicitly mentioned in the provided literature, it forms the N-terminal sequence of a histidine-rich peptide released from bovine high-molecular-weight kininogen by bovine plasma kallikrein. [] This histidine-rich peptide plays a role in biological processes beyond its function as a precursor to bradykinin. []
Applications
GLY-LYS-HIS, as a part of the amino-terminal Cu(II)-, Ni(II)-binding motif (GKH), has shown utility in the design of specific DNA cleavage proteins. [] Specifically, the designed protein GKH-Fos(138-211), incorporating the GLY-LYS-HIS sequence at its N-terminus, demonstrated the ability to bind Cu(II) or Ni(II), which in turn activated its DNA cleaving ability. [] This protein, when heterodimerized with Jun(248-334), could bind to and cleave several forms of DNA containing an AP-1 binding site. []
Compound Description: This 41-amino acid peptide, termed "Histidine-rich peptide," is released from bovine high-molecular-weight kininogen by bovine plasma kallikrein. [] It is highly basic, with histidine, glycine, and lysine accounting for approximately 70% of its amino acid composition. [] Notably, this peptide exhibits repeating sequences of His-Gly-X or Gly-His-X. []
Relevance to Gly-Lys-His: This peptide contains the Gly-Lys-His sequence within its structure. It highlights the presence of this tripeptide motif within a larger, naturally occurring peptide with biological activity. The "Histidine-rich peptide" plays a yet to be determined biological role, released alongside the physiologically active peptide bradykinin. []
Compound Description: This peptide represents the 1-34 fragment of human parathyroid hormone (hPTH). [, , , ] It is investigated for its therapeutic potential in various conditions, including cancer, autoimmune diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, infectious diseases, lung diseases, heart and vascular diseases, and metabolic diseases. [, , ]
Relevance to Gly-Lys-His: This peptide contains the Gly-Lys-His sequence within its structure. While the full biological relevance of this specific tripeptide within hPTH (1-34) is not explicitly described in the provided literature, the presence of Gly-Lys-His highlights a potential area for further research. Notably, the hPTH (1-34) fragment exhibits significant therapeutic potential in various disease models. [, , ]
Compound Description: This structure represents a series of hPTH fragments, where: * X1 can be Ser or Ala* X2 can be Leu or Ala * X3 can be OH or NH2 []
These variations on the N-terminal fragment of hPTH are designed for nasal administration. []
Relevance to Gly-Lys-His: This series of hPTH fragments all contain the Gly-Lys-His sequence. This highlights the conserved nature of this tripeptide motif within the biologically active region of hPTH. The research focuses on alternative delivery routes for hPTH-based therapeutics, suggesting the importance of the Gly-Lys-His containing region for its activity. []
Gly-Arg-Gly-Asp-Asn-Pro-OH
Compound Description: This hexapeptide, also known as GRGDSP, is a well-known integrin-binding motif. It is commonly used in biomedical research to promote cell adhesion and is investigated for its potential in treating various diseases, including cancer. []
Relevance to Gly-Lys-His: Although structurally different from Gly-Lys-His, this peptide is relevant because it is investigated in combination with hPTH (1-34), which contains the Gly-Lys-His sequence. [] This combination suggests potential synergistic effects of these peptides in treating specific medical conditions, highlighting the importance of investigating the interplay between different bioactive peptides. []
Compound Description: This 15-amino acid peptide represents the N-terminal sequence of plantaricin BM-1, a novel bacteriocin produced by Lactobacillus plantarum BM-1. [] Plantaricin BM-1 demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
Relevance to Gly-Lys-His: This peptide contains the Gly-Lys-His sequence within its structure. While this specific tripeptide's role in the bacteriocin's activity is not explicitly defined in the provided literature, its presence within the N-terminal region, crucial for many bacteriocins' activity, suggests potential importance. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GYKI-13324 is bifunctional nitrosoureido derivative and alkylating agent. GYKI-13324 was studied on human colorectal tumor xenograft lines. Given orally in single or multiple daily doses, GYKI-13324 produced long-term or total regression of adenomatous, but only marginal growth delay of mucinous tumors. GYKI-13324, with slightly lower toxicity than that of BCNU, seems to be a candidate in the clinical management of colorectal tumors.
GX-674 is an aryl sulfonamide class of antagonists that inhibits Nav1.7. GX-674 also exhibits substantial selectivity on different Nav subtypes. It shows much higher inhibitory effects on Nav 1.7 over other Nav isoform.
GYKI-16638 is a novel antiarrhythmic agent. GYKI-16638 has an in vivo antiarrhythmic effect, comparable to that of D-sotalol. GYKI 16638 in human ventricular muscle shows combined Class IB and Class III antiarrhythmic properties, resembling the electrophysiological manifestation seen after chronic amiodarone treatment.
GYKI-16084 is a postsynaptic alpha2-blocker. GYKI-16084 may be potentially useful for the treatment of benign prostatic hyperplasia. The combined alpha1- and postsynaptically selective alpha2-blocker GYKI-16084 significantly improved the AUA symptom scores and increased Q(max) in patients with BPH, without inducing any adverse reaction, orthostatic changes or erectile dysfunction.
GX-936, also known as PF-05196233, is a Nav1.7 inhibitor. GX-936 inhibit Nav1.7 through a voltage-sensor trapping mechanism, likely by stabilizing inactivated states of the channel.